molecular formula C10H18N2O2 B2987771 tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate CAS No. 2344685-16-9

tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate

Cat. No. B2987771
CAS RN: 2344685-16-9
M. Wt: 198.266
InChI Key: MJYDHLKLHRAJFL-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate is a chemical compound with the CAS Number: 2344685-16-9 . It has a molecular weight of 198.27 and its IUPAC name is tert-butyl (2-azabicyclo [2.1.1]hexan-4-yl)carbamate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(5-10)11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . The compound’s molecular weight is 198.27 .

Scientific Research Applications

Inhibitors of Rho-Associated Protein Kinase

The compound tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate is a key structural motif in synthetic compounds that inhibit rho-associated protein kinase (ROCK). ROCK inhibitors have potential therapeutic applications in treating various conditions such as cardiovascular diseases, neurological disorders, and cancer due to their role in cell motility, proliferation, and apoptosis .

Synthesis of Natural Product Analogs

This compound serves as an intermediate in the synthesis of natural product analogs like jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. The synthesis process involves multiple steps, including esterification, protection, reduction, and deprotection .

Bio-active Compound Development

Bicyclo[2.1.1]hexane structures, where this compound belongs, are increasingly important in the development of new bio-active compounds. They are valuable due to their saturated bicyclic structures and are under exploration for synthetic accessibility .

WO/2024/064726 PROCESS FOR THE PREPARATION OF TERT-BUTYL (2-AZABICYCLO … Study on Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate … Preparation of new bicyclo[2.1.1]hexane compact modules: an opening …

properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(5-10)11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYDHLKLHRAJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2344685-16-9
Record name tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
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